molecular formula C10H11ClO2 B2495993 2-(3-Methylphenoxy)propanoyl chloride CAS No. 26583-49-3

2-(3-Methylphenoxy)propanoyl chloride

Cat. No.: B2495993
CAS No.: 26583-49-3
M. Wt: 198.65
InChI Key: ZZOAGCQCHPHGCF-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

2-(3-Methylphenoxy)propanoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-(3-methylphenoxy)propionic acid.

    Condensation Reactions: It can react with amines to form amides, which are useful intermediates in organic synthesis.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and various amines for amide formation .

Scientific Research Applications

2-(3-Methylphenoxy)propanoyl chloride is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)propanoyl chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with them. This reactivity is crucial in the formation of amides and esters, which are important in various chemical and biological processes .

Comparison with Similar Compounds

2-(3-Methylphenoxy)propanoyl chloride can be compared with other acyl chlorides such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and utility in specialized chemical synthesis and research applications.

Properties

IUPAC Name

2-(3-methylphenoxy)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOAGCQCHPHGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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